Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride
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Overview
Description
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is a chemical compound with the molecular formula C7H14ClNO3S. It is known for its unique structure, which includes a tetrahydrofuran ring, an ethyl group, and a sulfamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride typically involves the reaction of tetrahydrofuran with ethyl chloroformate and sulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction .
Chemical Reactions Analysis
Types of Reactions
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: The major products are sulfamides, sulfamates, and sulfonamides, depending on the nucleophile used.
Oxidation and Reduction: The major products include sulfonic acids and sulfides.
Scientific Research Applications
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfamoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
Ethylsulfamoyl chloride: Similar in structure but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-ylmethyl chloride: Similar but lacks the sulfamoyl chloride group.
Methylsulfamoyl chloride: Similar but has a methyl group instead of an ethyl group.
Uniqueness
Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is unique due to the presence of both the tetrahydrofuran ring and the sulfamoyl chloride group. This combination imparts distinct chemical reactivity and makes it a valuable reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H14ClNO3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
N-ethyl-N-(oxolan-2-ylmethyl)sulfamoyl chloride |
InChI |
InChI=1S/C7H14ClNO3S/c1-2-9(13(8,10)11)6-7-4-3-5-12-7/h7H,2-6H2,1H3 |
InChI Key |
FRPWNDNUHBHZSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCO1)S(=O)(=O)Cl |
Origin of Product |
United States |
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